molecular formula C8H19NO3S2 B154922 1-(2-Sulfosulfanylethylamino)hexane CAS No. 1921-42-2

1-(2-Sulfosulfanylethylamino)hexane

Cat. No. B154922
CAS RN: 1921-42-2
M. Wt: 241.4 g/mol
InChI Key: CXYFHCXKHPYNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Sulfosulfanylethylamino)hexane, also known as SIAH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfhydryl-reactive compound that is commonly used as a cross-linking agent.

Mechanism Of Action

1-(2-Sulfosulfanylethylamino)hexane reacts with sulfhydryl groups on proteins and other biomolecules, forming covalent bonds that cross-link the molecules. This cross-linking can alter the structure and function of the biomolecules, leading to changes in their biochemical and physiological properties.

Biochemical And Physiological Effects

The cross-linking of biomolecules by 1-(2-Sulfosulfanylethylamino)hexane can have a variety of biochemical and physiological effects. For example, 1-(2-Sulfosulfanylethylamino)hexane has been shown to increase the stability and activity of enzymes, enhance the binding affinity of proteins, and alter the permeability of cell membranes. These effects can be used to study the function of biomolecules and to develop new therapeutic agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2-Sulfosulfanylethylamino)hexane in lab experiments is its ability to cross-link biomolecules in a specific and controlled manner. This allows researchers to study the effects of cross-linking on specific biomolecules and to develop new tools for studying biomolecular interactions. However, 1-(2-Sulfosulfanylethylamino)hexane can also have non-specific effects on biomolecules, leading to unintended cross-linking and changes in their properties.

Future Directions

There are many potential future directions for the use of 1-(2-Sulfosulfanylethylamino)hexane in scientific research. One area of interest is the development of new biosensors and diagnostic tools based on the cross-linking properties of 1-(2-Sulfosulfanylethylamino)hexane. Another area of interest is the study of the effects of 1-(2-Sulfosulfanylethylamino)hexane on the structure and function of membrane proteins, which are important targets for many drugs. Additionally, there is potential for the use of 1-(2-Sulfosulfanylethylamino)hexane in the development of new therapeutic agents for a variety of diseases.

Synthesis Methods

The synthesis of 1-(2-Sulfosulfanylethylamino)hexane involves the reaction of 2-aminoethanethiol hydrochloride with 1,6-dibromohexane in the presence of sodium carbonate. The resulting product is then converted to 1-(2-Sulfosulfanylethylamino)hexane by reacting it with sodium sulfite and sodium bisulfite. The synthesis method of 1-(2-Sulfosulfanylethylamino)hexane is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-(2-Sulfosulfanylethylamino)hexane has been widely used in scientific research due to its ability to cross-link proteins and other biomolecules. It has been used in the study of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 1-(2-Sulfosulfanylethylamino)hexane has also been used in the development of biosensors and in the study of enzyme kinetics.

properties

CAS RN

1921-42-2

Product Name

1-(2-Sulfosulfanylethylamino)hexane

Molecular Formula

C8H19NO3S2

Molecular Weight

241.4 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)hexane

InChI

InChI=1S/C8H19NO3S2/c1-2-3-4-5-6-9-7-8-13-14(10,11)12/h9H,2-8H2,1H3,(H,10,11,12)

InChI Key

CXYFHCXKHPYNBO-UHFFFAOYSA-N

SMILES

CCCCCCNCCSS(=O)(=O)O

Canonical SMILES

CCCCCCNCCSS(=O)(=O)O

synonyms

Thiosulfuric acid hydrogen S-[2-(hexylamino)ethyl] ester

Origin of Product

United States

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